4-Fluoro-3-isopropenylbenzaldehyde
Description
4-Fluoro-3-isopropenylbenzaldehyde (C₁₀H₉FO) is a fluorinated aromatic aldehyde characterized by a fluorine atom at the para position and an isopropenyl group at the meta position relative to the aldehyde functional group.
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-fluoro-3-prop-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H9FO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-6H,1H2,2H3 |
InChI Key |
IQCMZDDGJRPDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=CC(=C1)C=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4-Fluoro-3-isopropenylbenzaldehyde with structurally similar aldehydes:
<sup>a</sup> Log P values derived from computational models (e.g., XLOGP3 in ).
Key Observations:
- Lipophilicity : The isopropenyl group likely increases Log P compared to the methyl analog (C₈H₇FO) due to its larger hydrophobic surface area. However, it remains less lipophilic than the trifluoromethyl derivative (C₈H₄F₄O), where CF₃ strongly enhances hydrophobicity .
- Reactivity : The isopropenyl group may participate in Diels-Alder or electrophilic addition reactions, unlike the inert CF₃ group or the bromine in 4-(bromomethyl)benzaldehyde, which is prone to nucleophilic substitution .
Electronic and Steric Effects
- Fluorine Substituent : The electron-withdrawing fluorine at position 4 activates the aldehyde toward nucleophilic attack but deactivates the aromatic ring toward electrophilic substitution. This effect is consistent across all analogs .
- Isopropenyl vs. The trifluoromethyl group’s strong electron-withdrawing nature further polarizes the aldehyde, increasing electrophilicity .
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